3,4-Diaminobenzophenone 3,4-Diaminobenzophenone 3,4-Diamino Benzophenone is used in the synthesis of 2-Amino-5(6)-benzoylbenzimidazole. It is also a impurity of Mebendazole.
Brand Name: Vulcanchem
CAS No.: 39070-63-8
VCID: VC21332840
InChI: InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2
SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

3,4-Diaminobenzophenone

CAS No.: 39070-63-8

Cat. No.: VC21332840

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3,4-Diaminobenzophenone - 39070-63-8

CAS No. 39070-63-8
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name (3,4-diaminophenyl)-phenylmethanone
Standard InChI InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2
Standard InChI Key RXCOGDYOZQGGMK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Appearance dark yellow powder
Melting Point 115-117°C

Chemical Structure and Properties

Structural Characteristics

3,4-Diaminobenzophenone features a benzophenone backbone with two amino (-NH₂) groups positioned at the 3 and 4 positions of the same benzene ring. This arrangement differs from its isomers such as 3,4'-diaminobenzophenone, where the amino groups are distributed across both aromatic rings (one at position 3 on one ring and the other at position 4' on the second ring). The structural characteristics significantly influence the compound's chemical behavior and applications.

Related Isomers

Synthesis Methods

General Approaches to Diaminobenzophenones

The synthesis of diaminobenzophenone compounds typically involves reduction of corresponding dinitrobenzophenones . For related compounds, this approach has proven effective and can be adapted for the synthesis of 3,4-diaminobenzophenone with appropriate modifications to direct the amino groups to the desired positions.

Catalytic Reduction Processes

A prominent method for synthesizing diaminobenzophenones involves catalytic reduction using various metal catalysts. The process typically includes:

  • Dissolution or suspension of the precursor (such as dinitrobenzophenone) in an appropriate solvent

  • Addition of a reduction catalyst

  • Introduction of hydrogen with stirring at controlled temperature

  • Potential addition of a dehydrochlorinating agent when the precursor contains halogen atoms

The catalysts commonly employed include:

Catalyst TypeExamplesCarrier Options
Noble MetalsPalladium, Platinum, Rhodium, RutheniumCarbon, Barium sulfate, Silica gel, Alumina
Other MetalsNickel, Cobalt, CopperOften used as Raney catalysts

Palladium catalysts are industrially preferred due to their efficiency and selectivity in reduction reactions . The reaction conditions typically involve temperatures ranging from 20° to 100°C with pressure ranging from atmospheric to 50 kg/cm²G .

Multistage Synthesis Approach

For related compounds like 3,4'-diaminobenzophenone, a multistage synthesis has been documented:

  • Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene

  • Nitration of the resulting isomer mixture

  • Reduction of nitro groups and dechlorination to yield the desired diaminobenzophenone

This approach could potentially be modified for the synthesis of 3,4-diaminobenzophenone by selecting appropriate starting materials and reaction conditions to direct the amino groups to the desired positions.

Experimental Yields

Experimental data for the synthesis of related compounds indicates promising yields. For 3,4'-diaminobenzophenone, yields of 74.7% to 82.5% have been reported using various catalyst and solvent combinations . Table 1 summarizes some experimental conditions and corresponding yields:

CatalystSolventDehydrochlorinating AgentTemperature (°C)PressureReaction Time (hr)Yield (%)
5% Pd/CIsopropanol20% aqueous ammonia30-45Normal pressure1574.7
5% Pd-Rh/CMethanolCalcium carbonate30-45Normal pressure1882.5

Applications and Industrial Importance

As Chemical Intermediates

3,4-Diaminobenzophenone, like other diaminobenzophenones, serves as a valuable intermediate in the chemical industry. The compound's reactivity is attributed to its amino groups, which can participate in various chemical transformations. These properties make it useful as:

  • An intermediate for the production of agricultural chemicals

  • A precursor in the synthesis of pharmacological compounds

  • A building block for dye production

Polymer Applications

One of the most significant applications of diaminobenzophenones is in polymer chemistry. These compounds serve as:

  • Monomers for the production of heat-resistant high-molecular compounds

  • Starting materials for the synthesis of polyamides

  • Precursors for polyimide production

The positioning of the amino groups in 3,4-diaminobenzophenone would likely confer specific properties to the resulting polymers, potentially differing from those produced using other isomers such as 3,3'- or 3,4'-diaminobenzophenone.

Advanced Materials Development

The structural characteristics of 3,4-diaminobenzophenone make it potentially valuable in the development of advanced materials. The compound's ability to form strong intermolecular bonds through its amino groups can contribute to the creation of materials with enhanced thermal stability and mechanical strength. These properties are particularly important in applications requiring materials to withstand extreme conditions.

Purification and Isolation Methods

Crystallization Techniques

After the synthesis of diaminobenzophenones, purification typically involves crystallization methods. For related compounds, the reaction solution is filtered to remove catalysts and contaminants, followed by separation of the organic layer . The compound can then be crystallized directly or converted to its hydrochloride salt.

Hydrochloride Salt Formation

A common approach for isolating diaminobenzophenones involves bubbling hydrogen chloride gas through the organic layer until saturation, resulting in the precipitation of the hydrochloride salt . This method has been successfully employed for 3,4'-diaminobenzophenone, yielding a light yellowish white needle crystal with a melting point above 250°C . Similar techniques could potentially be applied to 3,4-diaminobenzophenone.

Comparison with Related Compounds

Structural Relationships

The diaminobenzophenone family includes several isomers with varying amino group positions. The primary distinctions between 3,4-diaminobenzophenone and its related compounds are:

  • 3,4-Diaminobenzophenone: Both amino groups on the same benzene ring at positions 3 and 4

  • 3,4'-Diaminobenzophenone: Amino groups on different rings at positions 3 and 4'

  • 3,3'-Diaminobenzophenone: Amino groups on different rings, both at position 3

These structural differences influence reactivity patterns, physical properties, and applications.

Synthetic Challenges

The synthesis of specific diaminobenzophenone isomers presents unique challenges. For instance, the preparation of 3,3'-dinitrobenzophenone (a precursor to 3,3'-diaminobenzophenone) through direct nitration of benzophenone produces a mixture of various isomers requiring extensive purification . Similarly, the synthesis of 3,4-diaminobenzophenone would require careful control of reaction conditions to direct the amino groups to the desired positions.

Recent Research Developments

Catalytic Improvements

Recent advancements in catalytic systems have improved the efficiency of diaminobenzophenone synthesis. The use of bimetallic catalysts, such as Pd-Rh supported on carbon, has shown enhanced activity and selectivity in reduction reactions . These developments could potentially be applied to the synthesis of 3,4-diaminobenzophenone to improve yields and reduce reaction times.

Environmental Considerations

Modern synthetic approaches to diaminobenzophenones increasingly focus on reducing environmental impact. The Japanese patent mentions that methods for producing 3,3'-diaminobenzophenone can avoid environmental pollution issues associated with conventional methods . Similar environmentally friendly approaches would be applicable to the synthesis of 3,4-diaminobenzophenone.

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